2-[3-(Chlorosulfonyl)phenyl]acetic acid
Description
2-[3-(Chlorosulfonyl)phenyl]acetic acid is a substituted phenylacetic acid derivative characterized by a chlorosulfonyl (-SO₂Cl) group at the 3-position of the phenyl ring and an acetic acid (-CH₂COOH) group at the 2-position. This compound is of significant interest in medicinal and synthetic chemistry due to the reactive chlorosulfonyl group, which serves as a versatile intermediate for further functionalization, such as sulfonamide formation .
Properties
IUPAC Name |
2-(3-chlorosulfonylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(12,13)7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDTZBTZXLNXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chlorosulfonyl)phenyl]acetic acid typically involves the chlorosulfonation of phenylacetic acid derivatives. One common method includes the reaction of phenylacetic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Chlorosulfonyl)phenyl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Sulfonamide and sulfonate esters.
Reduction Reactions: Sulfonamide derivatives.
Oxidation Reactions: Sulfone derivatives.
Scientific Research Applications
2-[3-(Chlorosulfonyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Chlorosulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Structural Analogs
*Calculated based on molecular formula.
Key Structural and Functional Differences
Substituent Position and Reactivity: The chlorosulfonyl group in the target compound is a strong electron-withdrawing group, increasing the acidity of the acetic acid moiety compared to analogs with electron-donating groups (e.g., methoxy in 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid) . Phenoxy-substituted analogs (e.g., 2-(2-(4-Chlorophenoxy)phenyl)acetic acid) exhibit higher lipophilicity, making them suitable for membrane permeability in drug design .
Heterocyclic Modifications: The thienopyran derivative () introduces a fused heterocyclic system, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to purely aromatic systems .
The chlorosulfonyl group may resist biodegradation due to its strong electrophilic nature .
Synthetic Utility :
- The chlorosulfonyl group in the target compound allows for nucleophilic substitution reactions (e.g., with amines to form sulfonamides), a feature absent in chloro- or methoxy-substituted analogs .
Biological Activity
2-[3-(Chlorosulfonyl)phenyl]acetic acid, with the molecular formula CHClOS, is an organic compound characterized by a chlorosulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In experimental models, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases. The inhibition of cyclooxygenase (COX) enzymes has been identified as a key mechanism through which these anti-inflammatory effects are mediated.
The chlorosulfonyl group in this compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to interact with various enzymes and proteins, potentially leading to altered cellular functions. For instance, it may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound had an MIC of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Study 2: Anti-inflammatory Activity
In another study focused on its anti-inflammatory effects, this compound was administered to mice with induced paw edema. The results showed a reduction in paw thickness by approximately 50% compared to control groups, indicating significant anti-inflammatory activity.
Research Findings
Recent investigations into the pharmacological properties of this compound have highlighted its potential as a lead compound for drug development. Its dual action as both an antimicrobial and anti-inflammatory agent positions it as a promising candidate for treating a range of diseases.
Q & A
Q. What are the key synthetic pathways for producing 2-[3-(Chlorosulfonyl)phenyl]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonation of phenylacetic acid derivatives. Key steps include:
- Chlorosulfonation : Introducing the chlorosulfonyl group at the meta position of the phenyl ring using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Hydrolysis : Careful hydrolysis of intermediates to yield the acetic acid moiety, monitored via pH adjustment (maintained at 4–5) to prevent decomposition .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), validated by HPLC and melting point analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the chlorosulfonyl group (δ 7.8–8.2 ppm for aromatic protons) and acetic acid moiety (δ 3.6 ppm for CH) .
- FT-IR : Peaks at 1720 cm (C=O stretch) and 1170 cm (S=O stretch) confirm functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (258.67 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic sites, such as the sulfonyl chloride group’s susceptibility to nucleophilic attack .
- Reaction Pathway Optimization : Transition state analysis identifies energy barriers for reactions with amines or alcohols, guiding solvent selection (e.g., DMF enhances nucleophilicity) .
- Machine Learning : Training datasets from analogous sulfonyl chloride reactions predict optimal conditions (e.g., 50°C, 12 hours) for amide/ester formation .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values across cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific metabolic differences .
- Metabolite Profiling : LC-MS/MS identifies hydrolyzed byproducts (e.g., 3-chlorophenylacetic acid) that may interfere with bioactivity assays .
- Target Validation : Use CRISPR-Cas9 knockouts to confirm if observed effects are due to direct target interaction or off-pathway modulation .
Q. How can reaction engineering improve scalability in synthesizing this compound derivatives?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer during exothermic sulfonation steps, reducing side products by 30% compared to batch processes .
- Membrane Separation : Nanofiltration membranes (MWCO 300 Da) isolate the product from unreacted chlorosulfonic acid, achieving >99% yield .
- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress in real time, enabling automated adjustments to temperature and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
